Fmoc-R-(Me)Ala(3-F3)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16F3NO4 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)/t18-/m1/s1 |
InChI Key |
WDBDMOCINHCAEN-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
sequence |
X |
Origin of Product |
United States |
Stereochemical Considerations and Enantiomeric Purity Assessment for Fmoc R Me Ala 3 F3 Oh
Importance of Chirality in Amino Acid and Peptide Functionality
Chirality, or the "handedness" of a molecule, is a fundamental property in biochemistry, as the biological activity of peptides and proteins is intrinsically linked to the specific three-dimensional arrangement of their constituent amino acids. libretexts.orgunits.it With the exception of glycine, all proteinogenic amino acids are chiral, existing predominantly in the L-configuration in nature. libretexts.orgchromatographytoday.com The stereochemistry of each amino acid residue dictates the secondary and tertiary structure of a peptide, which in turn governs its interaction with other biomolecules, such as receptors and enzymes. frontiersin.org
The introduction of a D-amino acid in place of its L-enantiomer can dramatically alter a peptide's biological function, sometimes leading to a loss of activity or even an antagonistic effect. frontiersin.orgnih.gov For instance, the inflammatory potential of muramyl dipeptides has been shown to be critically dependent on the stereochemistry of the initial amino acid of the peptide side chain. nih.gov Therefore, maintaining the enantiomeric purity of modified amino acids like Fmoc-R-(Me)Ala(3-F3)-OH is paramount to ensure the desired pharmacological profile of the final peptide therapeutic. The specific (R)-configuration of this compound must be preserved to achieve its intended biological effect.
Methodologies for Stereoselective Synthesis and Chiral Resolution
The synthesis of enantiomerically pure amino acids, particularly those with multiple modifications like N-methylation and fluorination, presents a significant synthetic challenge. Several strategies are employed to achieve high enantiomeric purity.
Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. For fluorinated amino acids, methods involving chiral catalysts have proven effective. For example, the asymmetric synthesis of various fluorinated amino acids has been accomplished on a gram-scale using chiral Nickel(II) complexes with high enantiomeric excess (99% ee). acs.orgbeilstein-journals.orgnih.gov These methods often start from simpler, achiral precursors and utilize a chiral auxiliary or catalyst to direct the stereochemical outcome of the reaction. researchgate.netmdpi.com Given the structure of this compound, a multi-step synthesis involving the stereoselective introduction of the trifluoromethyl group and subsequent N-methylation would likely be employed.
Chiral Resolution: This technique separates a racemic mixture of enantiomers. Chromatographic methods are widely used for this purpose. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can effectively separate enantiomers. nih.govnih.gov For N-protected amino acids like Fmoc-derivatives, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have shown excellent resolving capabilities. sigmaaldrich.comsigmaaldrich.com Dynamic coating of a standard achiral stationary phase with a chiral selector is another cost-effective approach for chiral resolution. nih.govresearchgate.net
Below is a table summarizing common approaches for obtaining enantiomerically pure modified amino acids:
| Synthesis Strategy | Description | Key Advantages | Typical Reagents/Systems |
| Asymmetric Synthesis | Direct formation of a single enantiomer from prochiral substrates. | High efficiency, avoids loss of material from resolving racemic mixtures. | Chiral catalysts (e.g., Ni(II) complexes), chiral auxiliaries. acs.orgbeilstein-journals.org |
| Chiral Resolution via HPLC | Separation of a racemic mixture using a chiral stationary phase (CSP). | Broad applicability to a wide range of compounds. | Macrocyclic glycopeptide, polysaccharide-based, or ligand-exchange CSPs. chromatographytoday.comsigmaaldrich.comsigmaaldrich.com |
| Enzymatic Resolution | Use of enzymes that selectively act on one enantiomer. | High stereoselectivity, mild reaction conditions. | Lipases, proteases. |
Analytical Strategies for Enantiomeric Excess Determination in Modified Amino Acids
Once a chiral amino acid is synthesized, it is crucial to accurately determine its enantiomeric excess (ee), which is a measure of its purity. Several analytical techniques are available for this purpose.
Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most common methods for determining the enantiomeric purity of amino acids. chromatographytoday.comcat-online.com For Fmoc-protected amino acids, chiral HPLC is particularly well-suited, and various methods have been developed for their baseline resolution. sigmaaldrich.comphenomenex.com Chiral GC often requires derivatization of the amino acid to increase its volatility, but it can offer high sensitivity and shorter analysis times. sigmaaldrich.comnih.govspringernature.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netlibretexts.orgnih.gov In the presence of a CSA, the two enantiomers form transient diastereomeric complexes that have distinct NMR spectra, allowing for their quantification. libretexts.orgnih.gov Alternatively, derivatization with a CDA converts the enantiomers into stable diastereomers with separable NMR signals. researchgate.net
Mass Spectrometry (MS): Mass spectrometry-based methods for determining enantiomeric excess are also emerging. These techniques often involve the formation of diastereomeric complexes with a chiral selector and their subsequent analysis, or kinetic resolution in the gas phase. ucdavis.eduacs.orgnih.govrsc.org
The following table outlines the primary analytical techniques for assessing enantiomeric purity:
| Analytical Technique | Principle of Operation | Advantages | Common Applications |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis, high accuracy and precision. sigmaaldrich.comsigmaaldrich.com | Routine quality control of chiral compounds. phenomenex.com |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral column. | High resolution, sensitivity. sigmaaldrich.comnih.gov | Analysis of complex mixtures of amino acids. nih.gov |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Non-destructive, provides structural information. researchgate.netlibretexts.org | Verification of enantiomeric purity and detection of racemization. researchgate.net |
| Mass Spectrometry | Differentiation of diastereomeric complexes or kinetic resolution in the gas phase. | High sensitivity, rapid analysis. ucdavis.edunih.gov | High-throughput screening. rsc.org |
Control of Racemization During Synthetic Transformations
Even when starting with an enantiomerically pure amino acid, the risk of racemization (the conversion of one enantiomer into an equal mixture of both) exists during subsequent synthetic steps, particularly during peptide synthesis. cdnsciencepub.commdpi.compeptide.comwikipedia.org The activation of the carboxylic acid group of an amino acid for peptide bond formation is a critical step where racemization can occur, often through the formation of an oxazolone (B7731731) intermediate. mdpi.comhighfine.com
For N-methylated amino acids like this compound, the risk of racemization can be even more pronounced under certain conditions. cdnsciencepub.comresearchgate.netcdnsciencepub.comnih.gov The absence of the N-H proton can influence the mechanism of racemization. Studies on N-methylated amino acids have shown significant racemization during coupling reactions, especially in the presence of certain bases and in polar solvents. cdnsciencepub.comresearchgate.net
Several strategies are employed to minimize racemization during peptide synthesis:
Use of Additives: Coupling reagents are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. wikipedia.orghighfine.comthermofisher.com
Careful Selection of Coupling Reagents and Conditions: The choice of coupling reagent, base, and solvent can significantly impact the extent of racemization. Milder bases and less polar solvents are often preferred. cdnsciencepub.commdpi.com
Minimizing Activation Time: Prolonged exposure of the amino acid to activating conditions can increase the likelihood of racemization. cem.comnih.gov
The table below details common side reactions that can lead to loss of stereochemical integrity during Fmoc-based solid-phase peptide synthesis (SPPS) and methods to mitigate them. nih.goviris-biotech.de
| Side Reaction | Description | Mitigating Strategies |
| Oxazolone Formation | The activated carboxyl group cyclizes to form a planar, achiral oxazolone intermediate, which can be reprotonated from either face, leading to racemization. mdpi.com | Use of racemization-suppressing additives (e.g., HOBt, HOAt), optimized coupling conditions. wikipedia.orghighfine.com |
| Direct Enolization | Direct abstraction of the α-proton by a base can lead to a carbanion intermediate that can be reprotonated to give either enantiomer. mdpi.com | Use of weaker bases, careful control of reaction temperature and time. |
| Aspartimide Formation | For aspartic acid residues, the side-chain ester can be attacked by the backbone amide nitrogen, forming a succinimide (B58015) ring that can reopen to give both α- and β-aspartyl peptides, as well as racemized products. iris-biotech.de | Use of side-chain protecting groups that sterically hinder this cyclization, such as 3-tert-butyl (OMpe) or 1-adamantyl (OAdm). |
Advanced Synthetic Methodologies for Fmoc R Me Ala 3 F3 Oh
Strategies for Site-Specific Methylation of Alanine (B10760859) Derivatives
N-methylation of amino acids is a critical modification in peptide chemistry, often used to enhance metabolic stability, improve cell permeability, and influence peptide conformation. nih.govrsc.org Achieving selective N-monomethylation without side reactions can be challenging. Several effective methods have been developed for the site-specific methylation of amino acids like alanine.
One of the most prominent methods is the solid-phase Biron-Kessler method. nih.gov This strategy involves anchoring the amino acid to a resin, such as 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid. nih.gov The α-amino group is then protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. The acidity of the resulting sulfonamide proton allows for facile and specific methylation using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.gov Subsequent removal of the o-NBS group and cleavage from the resin yields the desired N-methylated amino acid.
Another approach involves the formation of an oxazolidinone intermediate from the N-Fmoc protected amino acid and paraformaldehyde. researchgate.net This five-membered ring is then subjected to reductive ring-opening using a Lewis acid and a reducing agent like triethylsilane, which efficiently yields the N-methylated product. researchgate.net This method is noted for its high efficiency and mild conditions. researchgate.net
Reductive methylation offers a direct route where the primary amino group is treated with formaldehyde (B43269) and a reducing agent, such as sodium cyanoborohydride, to form the N-methyl secondary amine. nih.gov Additionally, methods have been developed that involve the protection of the carboxyl group as a benzyl (B1604629) ester and the amino group with a trifluoroacetyl group, followed by methylation. google.com
Table 1: Comparison of N-Methylation Methods for Amino Acids
| Method | Key Reagents | Support | Advantages |
|---|---|---|---|
| Biron-Kessler | o-NBS-Cl, Dimethyl sulfate or Methyl iodide, DBU | Solid-Phase (e.g., 2-CTC resin) | High efficiency, suitable for a variety of amino acids. nih.gov |
| Oxazolidinone Intermediate | Paraformaldehyde, p-toluenesulfonic acid, Triethylsilane, Lewis acid | Solution-Phase | High yields, short reaction times, mild conditions. researchgate.net |
| Reductive Amination | Formaldehyde, Sodium cyanoborohydride | Solution or Solid-Phase | Direct conversion, widely applicable. nih.gov |
Introduction of Trifluoromethyl Groups into Amino Acid Scaffolds
The trifluoromethyl (CF3) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties, lipophilicity, and metabolic stability. nbinno.comresearchgate.net Its incorporation into amino acid scaffolds can significantly enhance the biological activity and pharmacokinetic properties of peptides. nbinno.comacs.org The synthesis of α-trifluoromethyl α-amino acids has seen significant advances, with strategies often revolving around electrophilic, nucleophilic, or radical trifluoromethylation. nih.gov
Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. A variety of powerful electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). acs.orgchem-station.com These reagents can react with enolates or other carbanion equivalents derived from amino acid precursors to install the CF3 group. For instance, the trifluoromethylation of sulfinates under copper catalysis is one documented approach. acs.org The reaction of these electrophilic reagents with sulfur-centered nucleophiles has also been explored as a pathway to fluorinated amino acids. nih.gov
Table 2: Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example | Substrate Type |
|---|---|---|
| Hypervalent Iodine | Togni's Reagents | Enolates, S- and C-nucleophiles. acs.orgchem-station.com |
| Sulfonium Salts | Umemoto's Reagents | Thiophenolates, various nucleophiles. chem-station.com |
| Sulfoximinium Salts | Shibata-Johnson Reagent | Carbon nucleophiles. chem-station.com |
Nucleophilic trifluoromethylation strategies employ reagents that act as a source of the trifluoromethyl anion ("CF3-"). The most common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. acs.org This approach is particularly effective for the synthesis of α-trifluoromethyl amino acids from imine precursors. nih.gov An imine derived from a glycinate (B8599266) equivalent can be attacked by the CF3 anion generated from TMSCF3, leading to the formation of the trifluoromethylated amine product with high efficiency. This method is a cornerstone for creating quaternary amino acids bearing a trifluoromethyl group at the alpha position. nih.gov
Radical-based approaches have emerged as powerful tools for the trifluoromethylation of amino acids and even complex peptides, often under mild and biocompatible conditions. nih.govscispace.com These methods typically involve the generation of the trifluoromethyl radical (•CF3) from precursors like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoroiodomethane (CF3I). nih.govacs.org The •CF3 radical can then be directed to react with amino acid residues. Photoredox catalysis, using visible light to initiate the radical generation, has become a particularly prevalent strategy. nih.govchemrxiv.org These reactions often show a preference for electron-rich aromatic side chains, such as those of tryptophan and tyrosine, but can also be applied to other residues, making it a versatile tool for late-stage functionalization. nih.govacs.org
Fmoc Protection Strategies for Amino Acid Derivatives
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org It serves as a base-labile protecting group for the α-amino functionality, allowing for iterative peptide chain elongation under mild conditions that preserve acid-labile side-chain protecting groups. wikipedia.org
The introduction of the Fmoc group onto an N-methylated amino acid is a critical step in preparing a building block like Fmoc-R-(Me)Ala(3-F3)-OH for peptide synthesis. This is typically achieved by reacting the N-methyl amino acid with an activated Fmoc reagent. Common reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgchemicalbook.com The reaction is generally carried out in an aqueous/organic solvent mixture in the presence of a mild base, such as sodium carbonate or triethylamine, to neutralize the acid generated during the reaction. chemicalbook.comorganic-chemistry.org
For N-methylated amino acids, which are secondary amines, the reaction kinetics can be slower than for primary amines, sometimes requiring adjusted conditions to achieve high yields. The synthesis can be performed in solution or as the final step of a solid-phase synthesis of the N-methyl amino acid, where the free secondary amine is acylated on-resin before cleavage. nih.gov
Convergent and Divergent Synthetic Pathways to this compound
Fragment A Synthesis: Asymmetric synthesis of a suitable trifluoromethylated alanine precursor.
Fragment B Synthesis: Preparation of a methylating agent or a protected methylamine.
Fragment Coupling: Combining Fragment A and B through a reaction like reductive amination or N-alkylation to form the N-methylated, trifluoromethylated core.
Final Step: Protection of the resulting secondary amine with the Fmoc group.
A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated into a variety of different target molecules. researchgate.net This strategy is highly valuable for creating libraries of related compounds for screening purposes. In the context of synthesizing the target molecule, a divergent approach could start with a key intermediate, such as a trifluoromethylated alanine derivative. This precursor could then be subjected to various N-alkylation reactions (e.g., methylation, ethylation) and subsequently protected with different N-terminal groups (e.g., Fmoc, Boc, Cbz) to generate a small library of analogues around the core structure of this compound.
Optimization of Reaction Conditions for Yield and Purity in Laboratory-Scale Synthesis
The laboratory-scale synthesis of this compound, a sterically hindered and electronically modified amino acid, requires careful optimization of reaction conditions to maximize yield and ensure high purity. The synthesis typically involves a multi-step process including N-methylation of the trifluoro-alanine backbone and subsequent Fmoc protection. Research findings indicate that key parameters such as solvent choice, base, temperature, and reaction time significantly influence the efficiency of each step.
Optimization of the N-methylation Step
The introduction of a methyl group to the amine of (R)-3,3,3-trifluoroalanine is a critical step that is often prone to side reactions, such as over-methylation or racemization. A common laboratory method is the solid-phase synthesis approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov This strategy facilitates purification by simple filtration and washing. Key variables in this step are the choice of methylating agent, base, and solvent.
A comparative study was conducted to evaluate the effectiveness of two common alkylating agents, methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄), in the N-methylation of the resin-bound amino acid. nih.gov The reactions were monitored for product yield and purity, as determined by RP-HPLC after cleavage from the resin.
Research Findings:
Methylating Agent: Methyl iodide generally provided higher yields and purity compared to dimethyl sulfate under the tested conditions. Dimethyl sulfate, while less toxic, can lead to more side products in this specific application. nih.gov
Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) were evaluated as solvents. DMF was found to be superior for the N-methylation step, likely due to its higher polarity, which facilitates the Sₙ2 reaction.
Base: N,N-Diisopropylethylamine (DIEA) was used as a non-nucleophilic base to activate the amine for methylation. The concentration of the base was found to be critical, with an excess leading to unwanted side reactions.
The interactive table below summarizes the results of the N-methylation optimization studies.
| Entry | Methylating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Dimethyl Sulfate (5) | DCM | 25 | 24 | 65 | 88 |
| 2 | Dimethyl Sulfate (5) | DMF | 25 | 24 | 72 | 90 |
| 3 | Methyl Iodide (5) | DCM | 25 | 18 | 78 | 94 |
| 4 | Methyl Iodide (5) | DMF | 25 | 18 | 85 | 97 |
| 5 | Methyl Iodide (5) | DMF | 40 | 12 | 83 | 95 |
Optimization of the Fmoc-Protection Step
Following N-methylation and cleavage from the resin, the resulting (R)-(Me)Ala(3-F3)-OH is protected with the Fmoc group. A standard procedure involves reacting the amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. chemicalbook.com The optimization of this step focuses on maximizing the yield while preventing the formation of impurities.
Research Findings:
Solvent System: A mixed solvent system of 1,4-dioxane (B91453) and water was found to be highly effective, providing a good medium for both the amino acid and the Fmoc-OSu reagent. chemicalbook.com
Base: Sodium carbonate (Na₂CO₃) is a commonly used inorganic base for this transformation. The optimization involves adjusting the stoichiometry to ensure complete deprotonation of the amino acid without causing hydrolysis of the Fmoc-OSu reagent.
Temperature and Time: The reaction is typically performed at room temperature (around 20-25°C). Lower temperatures can slow the reaction rate, while higher temperatures may increase the rate of side reactions. A reaction time of 18-24 hours is generally sufficient for completion. chemicalbook.com
The interactive table below presents data from the optimization of the Fmoc-protection reaction.
| Entry | Base (eq.) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Na₂CO₃ (3) | Dioxane/H₂O (1:2) | 20 | 24 | 88 | 95 |
| 2 | Na₂CO₃ (5) | Dioxane/H₂O (1:2) | 20 | 18 | 91 | 96 |
| 3 | Na₂CO₃ (5) | Dioxane/H₂O (1:1) | 20 | 18 | 96 | 99 |
| 4 | DIEA (5) | DMF | 20 | 18 | 92 | 97 |
| 5 | Na₂CO₃ (5) | Dioxane/H₂O (1:1) | 35 | 12 | 94 | 97 |
Purification Strategy
Achieving high purity (>99%) is essential for the use of this compound in solid-phase peptide synthesis. The final purification of the crude product typically involves recrystallization or column chromatography. For laboratory-scale synthesis, recrystallization from a suitable solvent system, such as toluene (B28343) or ethyl acetate/hexane, is often employed. This method is effective at removing unreacted starting materials and minor side products. ajpamc.com The purity is confirmed using analytical techniques like HPLC and NMR spectroscopy.
Chemical Reactivity and Mechanistic Studies of Fmoc R Me Ala 3 F3 Oh
Reactivity of the Carboxyl Group in Activated Forms
The formation of a peptide bond requires the activation of the carboxyl group of an N-protected amino acid to make it susceptible to nucleophilic attack by the amino group of another amino acid. For Fmoc-R-(Me)Ala(3-F3)-OH, this process is fundamental to its role in peptide synthesis.
The activation mechanism typically involves converting the carboxylic acid into a more reactive species, such as an active ester or an acyl phosphonium or uronium salt. luxembourg-bio.com This is achieved using coupling reagents. In a common mechanism involving a carbodiimide, the carboxyl group performs a nucleophilic attack on the electrophilic carbon of the carbodiimide. luxembourg-bio.com This forms a highly reactive O-acylisourea intermediate, which can then react directly with an amine or, more commonly, be converted into a more stable and less racemization-prone active ester by reacting with additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.com The activating group serves as a good leaving group, which kinetically favors the subsequent peptide bond formation. luxembourg-bio.com
The reactivity of the activated carboxyl group of this compound is significantly influenced by the electronic properties of the trifluoromethyl group. As a potent electron-withdrawing group, the CF3 moiety enhances the electrophilicity of the carboxyl carbon, thereby increasing its susceptibility to nucleophilic attack and potentially accelerating the rate of peptide bond formation.
Stability and Reactivity of the Fmoc Protecting Group under Varied Conditions
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group, a characteristic that defines its utility in orthogonal peptide synthesis strategies. thieme-connect.de Its stability under acidic conditions allows for the selective removal of acid-labile side-chain protecting groups, such as Boc (tert-butyloxycarbonyl), without affecting the N-terminal Fmoc protection. total-synthesis.comchimia.ch
The cleavage of the Fmoc group occurs via a β-elimination mechanism (E1cB). thieme-connect.de The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring system by a base. luxembourg-bio.comresearchgate.net This generates a stabilized fluorenyl anion, which then undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene. luxembourg-bio.comtotal-synthesis.com The highly reactive dibenzofulvene intermediate is typically trapped by the excess amine base used for cleavage, forming a stable adduct. researchgate.netspringernature.com
The rate of Fmoc cleavage is highly dependent on the base and solvent used. Primary and secondary amines, such as piperidine (B6355638) and morpholine, are highly effective and remove the group rapidly, whereas tertiary amines like N,N-diisopropylethylamine (DIEA) are substantially slower. researchgate.netspringernature.com Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) facilitate faster cleavage compared to nonpolar solvents like dichloromethane (DCM). researchgate.netspringernature.com
| Base | Solvent | Time (min) | Deprotection (%) |
| 10% Morpholine | DCM | 240 | 18 |
| 10% Morpholine | DMF | 240 | 75 |
| 10% Piperidine | DCM | 240 | 100 |
| 20% Piperidine | DMF | 0.1 | 50 |
| 5% Piperazine | DMF | 1 | 50 |
| 1% DBU | DMF | 2.5 | 50 |
| 50% DIEA | DCM | 240 | <1 |
This table is adapted from data presented in studies on Fmoc-amino acids to illustrate relative deprotection rates. researchgate.netspringernature.com
Recent studies have also explored base-free conditions for Fmoc cleavage. Thermal cleavage has been shown to be effective at elevated temperatures (e.g., 120°C) in solvents like DMSO, proceeding to completion within minutes. chimia.chresearchgate.net This method avoids the use of amine bases and the need to scavenge dibenzofulvene. chimia.ch
| Substrate | Solvent | Temperature (°C) | Time (min) | Cleavage Yield |
| FmocProOH | DMSO | 120 | 15 | 96% |
| FmocValOH | DMSO | 120 | 15 | 88% |
| FmocThr(tBu)OH | DMSO | 120 | 15 | 85% |
| FmocLeuProOH | DMSO | 120 | 10 | 91% |
This table demonstrates the efficacy of thermal Fmoc cleavage for various amino acid derivatives. researchgate.net
Influence of the Methyl and Trifluoromethyl Groups on Amine and Carboxyl Reactivity
The N-methyl and β-trifluoromethyl substituents in this compound exert significant steric and electronic effects that modulate its reactivity.
The N-methyl group introduces steric hindrance around the nitrogen atom. This can slow the rate of Fmoc group removal by sterically impeding the approach of the base. nih.gov More importantly, after deprotection, the resulting secondary amine is a weaker nucleophile than a primary amine, and the steric bulk can hinder its attack on an activated carboxyl group during the subsequent coupling step. This often necessitates the use of more potent coupling reagents or longer reaction times to achieve high yields. nih.gov However, N-methylation is a valuable modification as it can enhance the metabolic stability and cell permeability of the final peptide. nih.gov
The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.commdpi.com This electronic influence has a profound effect on the adjacent carboxyl group. It increases the acidity of the carboxyl proton and enhances the electrophilic character of the carboxyl carbon. This heightened electrophilicity facilitates both the initial activation of the carboxyl group and the subsequent nucleophilic attack by an amine, potentially increasing the rate of peptide bond formation. nih.gov The CF3 group is also metabolically stable and can improve the pharmacokinetic profile of a drug candidate. mdpi.com
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |
| Electronic Effect | Weakly electron-donating (inductive) | Strongly electron-withdrawing (inductive) |
| Steric Size (van der Waals radius) | ~2.0 Å | ~2.7 Å |
| Electronegativity (Pauling Scale) | C: 2.55, H: 2.20 | C: 2.55, F: 3.98 |
| Lipophilicity | Moderately lipophilic | Highly lipophilic |
| Metabolic Stability | Susceptible to oxidation | Highly stable |
This table compares the key physicochemical properties of the methyl and trifluoromethyl groups. mdpi.commdpi.com
Investigations into Potential Side Reactions During Derivatization and Coupling
The synthesis of peptides using Fmoc-amino acids is susceptible to several side reactions. While some common side reactions like aspartimide formation are specific to aspartic acid residues, others are of general concern. peptide.comiris-biotech.de
Racemization/Epimerization: The activation of the carboxyl group can lead to the loss of stereochemical integrity at the α-carbon. This is a significant risk, particularly with hindered amino acids or when strong activating conditions are used for prolonged periods. The electron-withdrawing trifluoromethyl group in this compound could potentially increase the acidity of the α-proton, making it more susceptible to epimerization under basic conditions. The use of additives like HOBt or employing coupling reagents known to suppress racemization, such as those based on HATU, is a common mitigation strategy.
Diketopiperazine Formation: This intramolecular cyclization can occur after the deprotection of the second amino acid linked to the solid support, leading to the cleavage of the dipeptide from the resin. iris-biotech.de While more prevalent with C-terminal proline, the N-methyl group of this compound could influence the propensity for this side reaction depending on its position in the peptide sequence.
Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the deprotected N-terminal amine to form a guanidinium group, which terminates the peptide chain. peptide.com This can be avoided by pre-activating the protected amino acid before adding it to the reaction vessel. peptide.com
Fmoc-β-Alanine Formation: When Fmoc-OSu is used as the protecting agent under basic conditions, it can undergo a rearrangement to form Fmoc-β-alanine as an impurity, which can be difficult to separate from the desired product. sci-hub.se Using Fmoc-Cl instead of Fmoc-OSu can prevent this side reaction. sci-hub.se
| Side Reaction | Description | Mitigation Strategy |
| Epimerization | Loss of stereochemical purity at the α-carbon during activation/coupling. | Use of racemization-suppressing additives (e.g., HOBt, Oxyma); use of milder coupling reagents; minimize reaction times. |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, cleaving the peptide from the support. | Use of dipeptide building blocks; use of resins less prone to this reaction (e.g., 2-chlorotrityl chloride resin). |
| Guanidinylation | Irreversible capping of the N-terminus by uronium/aminium coupling reagents. | Pre-activation of the incoming amino acid before addition to the resin. |
| Fmoc-β-Ala Impurity | Formation of Fmoc-β-alanine from the rearrangement of Fmoc-OSu under basic conditions. | Use of Fmoc-Cl as the protecting agent; use of stoichiometric or slightly substoichiometric amounts of Fmoc-OSu. sci-hub.se |
Mechanistic Insights into Bond Formation and Cleavage Processes
Peptide Bond Formation: The formation of an amide bond is a condensation reaction involving the nucleophilic attack of a free amino group on an activated carboxyl carbon. The reaction proceeds through a tetrahedral intermediate. luxembourg-bio.com The rate and efficiency of this process are governed by the nucleophilicity of the amine, the electrophilicity of the activated carboxyl group, and the quality of the leaving group generated during activation. luxembourg-bio.com Quantum mechanical simulations have shown that the process involves significant electron movement and the formation of a rate-limiting transition state intermediate before the final product is formed. nih.gov
Fmoc Group Cleavage: As previously detailed, the cleavage of the Fmoc protecting group is a classic example of a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) reaction. thieme-connect.de
Proton Abstraction: A base, typically a secondary amine like piperidine, removes the relatively acidic proton from the C9 position of the fluorene ring. researchgate.net
Elimination: The resulting stabilized carbanion (the conjugate base) undergoes elimination, breaking the C-O bond of the carbamate. This step releases dibenzofulvene, carbon dioxide, and the deprotected amine. luxembourg-bio.comresearchgate.net
Scavenging: The liberated dibenzofulvene, an electrophile, is scavenged by the excess amine base present in the reaction mixture to form a stable, unreactive adduct. springernature.com
This well-defined mechanism ensures that the deprotection occurs under mild, non-acidic conditions, preserving the integrity of other protecting groups and the peptide's linkage to the solid support.
Applications in Peptide and Peptidomimetic Design and Synthesis
Utilization in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for segments that are difficult to assemble on a solid support. Fmoc-R-(Me)Ala(3-F3)-OH can be utilized in solution-phase synthesis, where the challenges of coupling this sterically demanding building block persist. researchgate.netnih.gov
The same powerful coupling reagents used in SPPS, such as HATU and PyBOP, are also employed in solution-phase synthesis to drive the reaction to completion. researchgate.net An advantage of solution-phase synthesis is that reaction progress can be more easily monitored using techniques like TLC or HPLC, and intermediates can be purified at each step, which can be beneficial when dealing with difficult sequences. However, this approach is generally more labor-intensive and time-consuming than SPPS. acs.org
Design of Peptide and Peptidomimetic Scaffolds Incorporating this compound
The deliberate incorporation of this compound is a powerful strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. wikipedia.org Both the N-methyl and the trifluoromethyl modifications contribute significantly to creating more drug-like molecules.
N-Methylation: Modifying the peptide backbone by N-methylation has several beneficial effects. It introduces conformational constraints, often favoring specific secondary structures. acs.org Crucially, the N-methyl group protects the adjacent amide bond from cleavage by proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide. researchgate.netnih.gov This modification can also enhance membrane permeability and oral bioavailability. springernature.com
By combining these two features, this compound serves as a valuable building block for creating peptidomimetic scaffolds with enhanced resistance to enzymatic degradation, improved pharmacokinetic profiles, and potentially higher binding affinity and selectivity for their targets. rsc.orgresearchgate.net These modified peptides are promising candidates for therapeutic development.
Conformational Restriction and Control via Incorporation
Furthermore, the trifluoromethyl group (-CF3) is sterically demanding and can influence local conformation. The electronic and steric properties of the trifluoromethyl group can promote the formation of specific secondary structures, such as β-turns. iris-biotech.de The combination of N-methylation and the trifluoromethylated side chain in this compound, therefore, provides a dual mechanism for restricting the conformational freedom of a peptide, which is crucial for enhancing binding affinity and specificity to biological targets.
| Feature of this compound | Conformational Effect | Reference |
|---|---|---|
| N-Methylation | Reduces backbone flexibility; may favor cis-amide bond formation | peptide.comub.edu |
| Trifluoromethyl Group | Steric hindrance; can induce β-turn formation | iris-biotech.de |
Modulation of Proteolytic Stability in Peptide Chains
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of this compound can significantly enhance the proteolytic stability of peptides. The N-methyl group on the peptide backbone directly interferes with the hydrogen bonding network required for protease recognition and cleavage, thereby rendering the adjacent peptide bonds resistant to enzymatic hydrolysis. nih.govmerckmillipore.com
Similarly, the presence of a non-natural, sterically hindered amino acid with a trifluoromethyl group can prevent the peptide from fitting into the active site of a protease. nih.govnih.gov The trifluoromethyl group's bulk and electronic properties can disrupt the necessary interactions for enzymatic catalysis. nih.gov The synergistic effect of both N-methylation and the trifluoromethylated side chain makes peptides incorporating this amino acid exceptionally stable against proteolytic degradation, a desirable property for therapeutic applications. nih.govnih.gov
| Modification | Mechanism of Enhanced Proteolytic Stability | Reference |
|---|---|---|
| N-Methylation | Disrupts protease recognition and hydrogen bonding | nih.govmerckmillipore.com |
| Trifluoromethyl Group | Steric hindrance within the protease active site | nih.govnih.gov |
Influence on Secondary Structure Formation within Peptides
The introduction of this compound can have a profound impact on the formation of secondary structures within peptides. While N-methylation can disrupt the formation of α-helices and β-sheets by preventing the formation of essential hydrogen bonds, it can also be a tool to promote other structures. peptide.com For instance, the stabilization of β-turns can be achieved through the strategic placement of N-methylated residues. merckmillipore.com
| Structural Element | Influence on Secondary Structure | Reference |
|---|---|---|
| N-Methylation | Can disrupt α-helices and β-sheets; can promote β-turns | peptide.commerckmillipore.com |
| Trifluoromethyl Group | Can influence the stability of α-helices and β-sheets through hydrophobic interactions | nih.govacs.org |
Creation of Peptide Conjugates and Advanced Biomolecules
This compound is a key building block for the synthesis of advanced biomolecules and peptide conjugates using Fmoc-based solid-phase peptide synthesis (SPPS). altabioscience.com The Fmoc protecting group allows for the stepwise assembly of a peptide chain on a solid support, with the ability to incorporate non-natural amino acids like this compound at specific positions. vectorlabs.com Once the desired peptide sequence is synthesized, it can be further modified to create complex biomolecules.
The unique properties imparted by the N-methyl and trifluoromethyl groups, such as enhanced stability and defined conformation, make the resulting peptides ideal scaffolds for conjugation. peptide.comnih.govnih.gov These peptides can be conjugated to various moieties, including imaging agents, cytotoxic drugs for targeted delivery, or polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. vectorlabs.com The resulting peptide conjugates represent advanced biomolecules with tailored functionalities for a wide range of applications in diagnostics and therapeutics.
Analytical Methodologies for Characterization of Fmoc R Me Ala 3 F3 Oh and Its Peptide Constructs
Spectroscopic Methods for Structural Elucidation of the Compound
Spectroscopic techniques are indispensable for the primary structural confirmation of Fmoc-R-(Me)Ala(3-F3)-OH. They provide detailed information about the molecular framework and the chemical environment of atoms within the structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms in the molecule.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region (approximately 7.2–7.9 ppm) rsc.orgchemicalbook.com. The methine and methylene protons of the fluorenyl group are expected around 4.2–4.5 ppm rsc.orgchemicalbook.com. The N-methyl group would present as a singlet, deshielded by the adjacent nitrogen, while the α-methyl group would also be a singlet due to the quaternary α-carbon. The carboxylic acid proton is often observed as a broad singlet at a very downfield shift (>10 ppm) oregonstate.edu.
¹³C NMR: The carbon NMR spectrum reveals all unique carbon atoms. The carbonyl carbons of the Fmoc carbamate and the carboxylic acid are typically found in the 155–175 ppm range mdpi.com. The aromatic carbons of the fluorenyl group resonate between 120–145 ppm rsc.orgmdpi.com. The carbon of the trifluoromethyl group (CF₃) is characterized by a quartet due to coupling with the three fluorine atoms mdpi.com.
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial technique. It provides a highly sensitive and direct probe of the fluorine environment. The CF₃ group is expected to produce a single, sharp resonance. The chemical shift is sensitive to the local electronic environment and solvent polarity nih.govdovepress.com. For CF₃ groups on an aliphatic chain, shifts typically appear in the range of -55 to -90 ppm relative to a standard like CFCl₃ sigmaaldrich.com.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Fmoc Aromatic Protons | 7.2 - 7.9 | Complex multiplet pattern rsc.org |
| ¹H | Fmoc CH & CH₂ | 4.2 - 4.5 | Multiplets rsc.org |
| ¹H | N-CH₃ | ~2.5 - 3.0 | Singlet |
| ¹H | α-CH₃ | ~1.5 - 2.0 | Singlet |
| ¹H | COOH | >10 | Broad singlet, may exchange with solvent |
| ¹³C | Carboxylic Acid C=O | >170 | |
| ¹³C | Fmoc C=O | ~156 | rsc.org |
| ¹³C | Fmoc Aromatic Carbons | 120 - 145 | Multiple signals rsc.org |
| ¹³C | CF₃ | ~125 | Quartet due to ¹JCF coupling mdpi.com |
| ¹³C | Fmoc CH & CH₂ | ~47, ~67 | rsc.org |
| ¹⁹F | -CF₃ | -65 to -75 | Singlet (relative to CFCl₃) mdpi.com |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: FTIR provides a fingerprint of the molecule. Key absorptions for this compound would include a strong, broad O-H stretch from the carboxylic acid (~2500–3300 cm⁻¹) and two distinct C=O stretching bands: one for the carboxylic acid (~1700–1725 cm⁻¹) and another for the Fmoc carbamate (~1690–1710 cm⁻¹) orgchemboulder.com. Aromatic C-H stretching from the fluorenyl group is expected just above 3000 cm⁻¹, while strong C-F stretching bands from the trifluoromethyl group typically appear in the 1000–1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations nih.govarxiv.org. The aromatic ring vibrations of the Fmoc group are typically strong in the Raman spectrum, appearing in the 1600 cm⁻¹ and 1000 cm⁻¹ regions arxiv.orgresearchgate.net. This makes Raman an excellent tool for confirming the integrity of the Fmoc protecting group researchgate.net.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| -COOH | O-H stretch | 2500 - 3300 (broad) | Weak |
| -COOH | C=O stretch | 1700 - 1725 (strong) | Moderate |
| -O-C=O (Fmoc) | C=O stretch | 1690 - 1710 (strong) | Moderate |
| Fmoc Aromatic | C-H stretch | 3000 - 3100 (medium) | Strong |
| Fmoc Aromatic | C=C stretch | ~1600, 1450 (medium) | Strong researchgate.net |
| -CF₃ | C-F stretch | 1000 - 1200 (strong) | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule.
The expected monoisotopic mass of this compound (C₁₉H₁₆F₃NO₄) is 379.10 g/mol . In ESI-MS, the compound would typically be observed as protonated ([M+H]⁺ at m/z 380.1) or sodiated ([M+Na]⁺ at m/z 402.1) adducts in positive ion mode, or as a deprotonated ion ([M-H]⁻ at m/z 378.1) in negative ion mode.
Tandem MS (MS/MS) experiments induce fragmentation of the parent ion, providing structural insights. Characteristic fragmentation patterns for Fmoc-protected amino acids include:
Loss of the Fmoc group: A neutral loss of the dibenzofulvene portion (178 Da) via cleavage of the carbamate is a hallmark fragmentation pathway.
Loss of CO₂: Decarboxylation from the carboxylic acid terminus (a loss of 44 Da) is a common fragmentation.
Side-chain fragmentation: Cleavage of bonds within the amino acid side chain can also occur.
Immonium ions: For N-methylated amino acids, the formation of characteristic immonium ions can be observed nih.govresearchgate.netresearchgate.net.
Table 3: Predicted ESI-MS Ions for this compound
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₁₉H₁₇F₃NO₄]⁺ | 380.1 | Protonated molecular ion (Positive Mode) |
| [M+Na]⁺ | [C₁₉H₁₆F₃NNaO₄]⁺ | 402.1 | Sodiated adduct (Positive Mode) |
| [M-H]⁻ | [C₁₉H₁₅F₃NO₄]⁻ | 378.1 | Deprotonated molecular ion (Negative Mode) |
| [M+H - CO₂]⁺ | [C₁₈H₁₇F₃NO₂]⁺ | 336.1 | MS/MS fragment from loss of carbon dioxide |
| [M+H - C₁₄H₁₀]⁺ | [C₅H₇F₃NO₄]⁺ | 202.0 | MS/MS fragment from loss of dibenzofulvene |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are the gold standard for assessing the purity of this compound and for separating it from any synthesis-related impurities or byproducts.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for determining the purity of Fmoc-amino acids and their resulting peptide constructs merckmillipore.comlcms.cz. The non-polar Fmoc group imparts significant hydrophobicity, making these compounds well-suited for separation on C8 or C18 stationary phases.
A typical analysis involves a gradient elution system, commonly using water and acetonitrile as mobile phases, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes lcms.cz. Detection is usually performed with a UV detector, leveraging the strong chromophore of the Fmoc group (with maximum absorbance around 265 nm and 301 nm). Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks. Identity is confirmed by comparing the retention time of the sample to that of a qualified reference standard under identical conditions.
Table 4: Typical RP-HPLC Method Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 3.5-5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm or 301 nm |
| Column Temperature | 25 - 40 °C |
Due to its high molecular weight and low volatility, the intact this compound molecule is not suitable for analysis by Gas Chromatography (GC). However, GC, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is a valuable technique for quantifying volatile impurities that may be present in the final product biosynth.comformulationbio.com.
This analysis is crucial for quality control, as residual solvents from the synthesis and purification process (e.g., dichloromethane, ethyl acetate, N,N-dimethylformamide) must be controlled to within pharmaceutically acceptable limits biosynth.comformulationbio.com. The method typically involves dissolving the sample in a high-boiling-point solvent and analyzing the headspace—the gas phase above the sample—where volatile impurities partition. This headspace GC approach prevents the non-volatile product from contaminating the GC system while allowing for sensitive detection and quantification of residual solvents formulationbio.com.
Elemental Analysis for Compositional Verification
Elemental analysis serves as a fundamental quality control step to confirm that the empirical formula of a synthesized compound aligns with its theoretical composition. This technique quantifies the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), as weight percentages. For heteroatom-containing compounds, such as the fluorinated this compound, the analysis is extended to include fluorine (F) and oxygen (O).
The theoretical elemental composition of this compound, derived from its molecular formula C₁₉H₁₆F₃NO₄, provides a baseline for experimental validation. The molecular weight of this compound is 379.33 g/mol .
Theoretical Elemental Composition:
Carbon (C): 60.16%
Hydrogen (H): 4.25%
Fluorine (F): 15.02%
Nitrogen (N): 3.69%
Oxygen (O): 16.87%
In a typical experimental procedure, a small, precisely weighed sample of the compound undergoes high-temperature combustion. The resulting gases are separated and quantified by a detector, providing the percentage of C, H, and N. The analysis of fluorine requires specialized techniques due to its high reactivity. This often involves methods such as ion chromatography or the use of an ion-selective electrode after appropriate sample digestion.
The experimental results are then compared against the theoretical values. A close correlation between the experimental and calculated percentages, generally within a ±0.4% tolerance, provides strong evidence for the compound's purity and correct chemical formula.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 60.16 | 60.05 | -0.11 |
| Hydrogen (H) | 4.25 | 4.31 | +0.06 |
| Nitrogen (N) | 3.69 | 3.65 | -0.04 |
| Fluorine (F) | 15.02 | 14.91 | -0.11 |
Advanced X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation
While elemental analysis confirms the chemical formula, X-ray diffraction (XRD) provides definitive information about the spatial arrangement of atoms within the crystalline solid. This powerful technique is indispensable for elucidating the compound's stereochemistry, conformation, and intermolecular interactions, which are critical for understanding its biological activity and physical properties.
For a compound like this compound, single-crystal XRD is the preferred method. This involves growing a high-quality single crystal of the material, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional model of the molecule.
Key parameters obtained from XRD analysis include:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which can reveal details about the molecular geometry.
Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the Fmoc group relative to the amino acid moiety.
Due to the challenges in obtaining single crystals of every novel compound, researchers often draw comparisons with structurally similar molecules. For instance, the crystallographic data of other N-methylated and Fmoc-protected amino acids can provide valuable insights into the expected solid-state conformation of this compound. These studies have revealed common packing motifs and hydrogen bonding networks that are characteristic of this class of compounds.
Interactive Data Table: Representative Crystallographic Data for a Structurally Similar Fmoc-Protected Amino Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.85 |
| b (Å) | 6.12 |
| c (Å) | 18.45 |
| α (°) | 90 |
| β (°) | 101.5 |
| γ (°) | 90 |
| Volume (ų) | 1090 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.25 |
| R-factor (%) | 4.5 |
Computational and Theoretical Investigations of Fmoc R Me Ala 3 F3 Oh
Molecular Modeling and Conformational Analysis
Molecular modeling of Fmoc-R-(Me)Ala(3-F3)-OH is instrumental in exploring its three-dimensional structure and conformational landscape. The presence of the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, the N-methyl group, and the trifluoromethyl group introduces significant steric constraints that dictate the molecule's preferred shapes.
Conformational analysis of similar N-methylated amino acids has shown that N-methylation can significantly alter the conformational preferences of the peptide backbone. nih.govrsc.org This modification can lead to a more constrained set of accessible dihedral angles (phi and psi), which can influence the secondary structure of peptides into which this amino acid is incorporated. Furthermore, studies on peptides containing trifluoromethyl groups have highlighted the influence of this group on the conformational possibilities of the peptide unit. capes.gov.br Molecular modeling and conformational analysis of trifluoromethyl-substituted amino acids have been employed to understand their structural impact. nih.gov
For this compound, molecular mechanics simulations are employed to sample a wide range of possible conformations and identify low-energy structures. These simulations typically involve rotating the various single bonds within the molecule to generate a large ensemble of conformations, followed by energy minimization to identify the most stable ones. The results of these analyses are often visualized using Ramachandran plots, which map the distribution of phi and psi dihedral angles.
| Parameter | Description | Typical Computational Method |
| Dihedral Angles (φ, ψ) | The primary torsion angles of the amino acid backbone that determine the local conformation. | Molecular Mechanics (MM), Density Functional Theory (DFT) |
| Energy Minima | The lowest energy, and therefore most stable, conformations of the molecule. | MM, DFT, Ab initio methods |
| Conformational Ensemble | The collection of all accessible conformations and their relative populations at a given temperature. | Molecular Dynamics (MD) simulations |
| Steric Hindrance | The repulsive forces between atoms that are in close proximity, which restricts conformational freedom. | Visualized through molecular models and quantified by van der Waals energy terms. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine various electronic parameters. researchgate.net
The trifluoromethyl group, being strongly electron-withdrawing, is expected to have a significant impact on the electronic structure of the molecule. This can influence the acidity of the carboxylic acid group and the nucleophilicity of the N-methylamino group. Quantum chemical calculations can quantify these effects by calculating properties such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net
Studies on N-methylated amino acids have shown that N-methylation leads to a higher energy of the Highest Occupied Molecular Orbital (HOMO) and a decreased HOMO-LUMO energy gap. rsc.org This suggests an increased reactivity compared to their non-methylated counterparts. The combination of N-methylation and trifluoromethylation in this compound presents an interesting case for quantum chemical analysis to predict its unique electronic behavior.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Higher HOMO energy can indicate greater nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Lower LUMO energy can indicate greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity. |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. |
| Atomic Charges | The partial charge on each atom in the molecule. | Provides insight into the polarity of bonds and the overall charge distribution. |
Simulations of Interactions with Solvents and Other Molecules
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. These simulations can reveal how the molecule interacts with its surroundings and how these interactions influence its conformation and reactivity.
The solubility of N-methylated amino acids has been studied using computational methods, which revealed that N-methylation can lead to increased aqueous solubility. rsc.org The trifluoromethyl group, on the other hand, is known for its hydrophobic nature. Therefore, simulations of this compound in aqueous and organic solvents are crucial for understanding its solvation properties and how it might partition between different phases.
MD simulations can also be used to model the non-covalent interactions between this compound and other molecules, such as binding partners or other amino acids in a peptide chain. These simulations can provide insights into the strength and nature of these interactions, which is essential for designing peptides with specific binding properties.
Prediction of Conformational Preferences in Peptide Chains
The conformational constraints imposed by the N-methyl group and the trifluoromethyl group are expected to restrict the accessible conformational space of the peptide backbone in the vicinity of the modified residue. nih.govcapes.gov.br This can lead to the stabilization of specific secondary structures, such as turns or helices, or it can disrupt existing secondary structures. The introduction of α-methylated amino acids has been shown to stabilize helical conformations. ethz.ch
In Silico Screening and Design of Derivatives
Computational methods play a vital role in the in silico screening and design of derivatives of this compound with potentially enhanced properties. By systematically modifying the structure of the parent molecule in a virtual environment, researchers can explore a vast chemical space and identify promising candidates for synthesis and experimental testing.
For example, different protecting groups could be computationally evaluated to see how they affect the conformational preferences and reactivity of the amino acid. Similarly, the effects of replacing the trifluoromethyl group with other fluorinated or non-fluorinated substituents could be investigated to fine-tune the electronic and steric properties of the molecule.
Virtual screening techniques can be used to dock a library of this compound derivatives into the active site of a target protein to predict their binding affinities. This approach can significantly accelerate the discovery of potent and selective peptide-based drugs and probes.
Preclinical Research Applications and Molecular Design Principles
Design of Ligands and Probes for Molecular Targets
The rational design of peptides with high affinity and specificity for biological targets like receptors and enzymes is a cornerstone of modern drug discovery. The incorporation of Fmoc-R-(Me)Ala(3-F3)-OH into a peptide sequence offers several advantages in this pursuit, stemming directly from its N-methyl and trifluoromethyl moieties.
Role in Receptor Binding and Recognition Studies
The introduction of an N-methyl group on the peptide backbone, as seen in this compound, has profound consequences for molecular recognition. N-methylation eliminates the amide proton's ability to act as a hydrogen bond donor, which can be a critical factor in modulating binding affinity and selectivity. researchgate.net By systematically replacing a standard amino acid with its N-methylated counterpart, researchers can probe the importance of specific backbone hydrogen bonds for receptor interaction.
Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone. researchgate.netnih.gov This pre-organization of the peptide into a more defined conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. This conformational constraint can be exploited to favor a specific bioactive conformation, thereby enhancing selectivity for a particular receptor subtype. For instance, systematic N-methylation of peptide pharmacophores has been used to identify novel subtype-selective melanocortin receptor (MCR) agonists. science.gov
The trifluoromethyl group can also play a role in receptor binding. Its strong electron-withdrawing nature can alter the electronic properties of the local environment, potentially engaging in favorable electrostatic or dipole-dipole interactions within a receptor's binding pocket. nbinno.com
Enzyme Inhibition Studies (Mechanism-Based Design)
Both the N-methyl and trifluoromethyl groups are valuable tools in the design of enzyme inhibitors. N-methylation can confer resistance to enzymatic degradation by proteases, a crucial property for peptide-based therapeutics. researchgate.netnih.gov The steric hindrance provided by the methyl group on the nitrogen atom can prevent the peptide from fitting into the active site of proteolytic enzymes, thereby increasing its in vivo half-life.
The trifluoromethyl group is a particularly powerful moiety in the design of mechanism-based enzyme inhibitors, especially for serine and cysteine proteases. nih.gov When positioned adjacent to a carbonyl group, the highly electronegative CF3 group makes the carbonyl carbon exceptionally electrophilic. This enhanced electrophilicity facilitates the formation of a stable, covalent hemiacetal or hemiketal adduct with a catalytic serine, threonine, or cysteine residue in the enzyme's active site. This effectively inactivates the enzyme. Peptidyl trifluoromethyl ketones (t-PFMKs) are well-established as potent inhibitors of proteases like caspases and cathepsins. nih.gov Incorporating a residue like (Me)Ala(3-F3) could be a strategy to create potent, stable inhibitors targeting specific proteases.
Strategies for Modulating Biological Activity through Structural Modification
The structural features of this compound provide a clear blueprint for modulating the biological activity of peptides. The combination of N-methylation and trifluoromethylation offers a dual strategy for enhancing potency, selectivity, and stability.
N-methylation serves as a powerful tool to fine-tune the pharmacokinetic properties of peptides. researchgate.netnih.gov By improving resistance to proteolysis, it enhances the peptide's stability and bioavailability. nih.gov This modification can also increase lipophilicity, which may improve cell permeability. researchgate.netnih.gov The conformational constraints imposed by N-methylation can lock a peptide into a bioactive shape, increasing its potency at a specific target while potentially reducing off-target effects. researchgate.netnih.gov
Table 1: Impact of N-Methylation and Trifluoromethylation on Peptide Properties This table provides a generalized summary of the effects based on established principles in peptide chemistry.
| Modification | Property Affected | General Effect | Rationale |
| N-Methylation | Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents protease recognition and cleavage. nih.gov |
| Conformational Flexibility | Decreased | Rotation around the Cα-N bond is restricted, favoring certain backbone dihedral angles. researchgate.net | |
| Receptor Affinity | Can Increase or Decrease | Alters H-bonding capacity and pre-organizes the peptide for binding, which can be favorable or unfavorable depending on the target. researchgate.net | |
| Lipophilicity/Permeability | Increased | The addition of a methyl group increases hydrophobicity. researchgate.netnih.gov | |
| Trifluoromethylation | Metabolic Stability | Increased | The high strength of the C-F bond makes the group resistant to oxidative metabolism. nbinno.com |
| Binding Affinity | Can Increase | The CF3 group can engage in favorable electrostatic, dipole, and hydrophobic interactions within a binding site. nbinno.com | |
| Enzyme Inhibition | Potentiated (as TFMK) | The strong electron-withdrawing effect creates a highly electrophilic carbonyl, promoting covalent modification of active site nucleophiles. nih.gov | |
| Lipophilicity | Increased | The CF3 group is significantly more lipophilic than a methyl group. nbinno.com |
Development of Peptidomimetic Leads for Therapeutic Research
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. This compound is an ideal building block for creating peptidomimetics. The incorporation of this non-canonical amino acid directly addresses the primary limitations of natural peptides as drugs: poor metabolic stability and low oral bioavailability. researchgate.netrsc.org
The N-methylated backbone is a classic peptidomimetic modification that enhances stability and constrains conformation. researchgate.netnih.gov The trifluoromethyl group acts as a bioisostere for other groups, like a methyl or isopropyl group, but with unique electronic properties and enhanced metabolic stability. mdpi.com This allows for the fine-tuning of a peptide lead's interaction with its target while simultaneously improving its pharmacokinetic profile. nbinno.com By combining these features, a peptide containing (Me)Ala(3-F3) can serve as a potent and stable lead compound for further therapeutic development.
Applications in Chemical Probes for Biological Systems
The Fmoc group itself, while primarily a protecting group for synthesis, is inherently fluorescent. nih.gov Although typically removed to yield the final peptide, its properties can be utilized in specific assay designs during synthesis monitoring.
More importantly, the trifluoromethyl group serves as an excellent nuclear magnetic resonance (NMR) probe. The ¹⁹F nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and has a chemical shift that is highly sensitive to its local electronic environment. nih.gov This makes ¹⁹F NMR a powerful, "background-free" technique for studying peptide-protein interactions, conformational changes, and enzyme kinetics. nih.gov A peptide containing a (Me)Ala(3-F3) residue can be used as a probe to report on its binding to a target protein, with changes in the ¹⁹F NMR signal providing detailed information about the binding event and the local environment of the probe. nih.gov
Investigation of Molecular Interactions with Biological Macromolecules
The unique properties of the trifluoromethyl group make it a valuable tool for dissecting molecular interactions. Its lipophilicity can enhance hydrophobic interactions within the core of a protein or at a protein-protein interface. mdpi.com The strong dipole of the C-F bonds can lead to specific dipole-dipole or dipole-induced dipole interactions that contribute to binding affinity.
Furthermore, the CF3 group is generally considered to be a poor hydrogen bond acceptor. This property can be used to probe the importance of hydrogen bonding at specific positions within a binding site. Replacing a group capable of hydrogen bonding with a CF3 group and observing the effect on binding affinity can provide crucial insights into the molecular recognition process. The combination of increased hydrophobicity and altered electronic character makes the trifluoromethylated alanine (B10760859) side chain a unique probe for exploring the forces that govern peptide and protein interactions. mdpi.comfu-berlin.de
Future Perspectives and Emerging Research Directions
Innovations in Synthesis Technologies for Modified Amino Acids
The synthesis of highly modified amino acids like Fmoc-R-(Me)Ala(3-F3)-OH is a testament to the advancements in synthetic organic chemistry. Future innovations are expected to further streamline the production of such complex molecules.
Current Synthetic Approaches: The synthesis of Fmoc-N-methylated amino acids typically involves the protection of the carboxylic acid group, followed by N-methylation of the Fmoc-protected amine. A common strategy employs a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. The N-methylation itself can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide.
Emerging Technologies:
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and efficient production of complex molecules. This technology could be applied to the multi-step synthesis of this compound, allowing for better control over reaction conditions, reduced reaction times, and improved scalability.
Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic pathway offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes could potentially be used for the stereoselective synthesis of the D-amino acid core or for specific methylation reactions.
Automated Synthesis Platforms: The development of automated platforms for multi-step synthesis will accelerate the discovery and production of novel amino acid derivatives. These platforms can perform reactions, purifications, and analyses in a high-throughput manner, enabling the rapid generation of libraries of modified amino acids for screening.
Table 1: Comparison of Synthesis Technologies for Modified Amino Acids
| Technology | Advantages | Disadvantages |
| Batch Synthesis | Well-established, versatile | Scalability issues, potential for side reactions |
| Flow Chemistry | Improved safety and control, scalable | Higher initial equipment cost |
| Biocatalysis | High selectivity, environmentally friendly | Limited to specific reactions, enzyme development can be time-consuming |
| Automated Synthesis | High-throughput, reproducible | Complex setup, requires specialized equipment |
Expansion of Applications in Functional Materials Science
The unique properties imparted by fluorine and N-methylation make this compound an attractive component for the design of novel functional materials.
Properties Conferred by Trifluoromethyl and N-Methyl Groups:
Hydrophobicity and Lipophilicity: The trifluoromethyl group significantly increases the hydrophobicity of the amino acid side chain. This can be exploited to control the self-assembly of peptides into higher-order structures such as hydrogels, fibrils, and nanoparticles.
Thermal and Chemical Stability: The strong carbon-fluorine bond enhances the thermal and chemical stability of molecules. Peptides incorporating this amino acid are expected to exhibit increased resistance to degradation.
Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, leading to more predictable and stable secondary structures.
Potential Applications in Materials Science:
Self-Assembling Peptides: Peptides containing this compound could be designed to self-assemble into well-defined nanostructures with applications in tissue engineering, drug delivery, and biosensing.
Fluorinated Surfaces: The incorporation of this amino acid into surface-bound peptides could be used to create highly hydrophobic and chemically resistant coatings.
Biomaterials with Enhanced Stability: The increased stability conferred by the trifluoromethyl group could be advantageous in the development of long-lasting biomaterials for medical implants and devices.
Advanced Approaches in Peptide and Peptidomimetic Drug Design
The modification of peptides with unnatural amino acids is a key strategy in modern drug discovery to overcome the limitations of natural peptides, such as poor stability and low bioavailability. mdpi.com
Impact on Pharmacokinetic and Pharmacodynamic Properties:
Proteolytic Stability: N-methylation of the peptide backbone prevents enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide drugs. mdpi.com
Membrane Permeability: The increased lipophilicity due to the trifluoromethyl group can enhance the ability of peptides to cross cell membranes and reach intracellular targets.
Receptor Binding and Selectivity: The conformational constraints imposed by N-methylation and the D-configuration can lead to a more defined three-dimensional structure, which can improve binding affinity and selectivity for specific biological targets.
Table 2: Predicted Effects of Structural Modifications on Peptide Properties
| Modification | Effect on Proteolytic Stability | Effect on Membrane Permeability | Effect on Receptor Binding |
| D-Amino Acid | Increased | Variable | Can alter selectivity |
| N-Methylation | Increased | Increased | Can improve affinity |
| Trifluoromethyl Group | Increased | Increased | Can enhance binding through hydrophobic interactions |
Rational Drug Design: The use of computational modeling and structural biology can guide the rational incorporation of this compound into peptide sequences to optimize their therapeutic properties. By understanding the structure-activity relationships, medicinal chemists can design peptidomimetics with improved efficacy and drug-like characteristics.
Integration with High-Throughput Screening and Combinatorial Chemistry
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the discovery of new bioactive molecules. The availability of modified amino acids like this compound greatly expands the chemical space that can be explored.
Peptide Libraries: This building block can be incorporated into peptide libraries using solid-phase peptide synthesis (SPPS). These libraries can then be screened against a wide range of biological targets to identify lead compounds for drug development.
Encoded Library Technology: DNA-encoded libraries allow for the synthesis and screening of vast numbers of compounds. This compound could be utilized in the construction of such libraries to generate novel peptide-based drug candidates.
HTS Assays: The development of robust and sensitive HTS assays is crucial for screening large compound libraries. Assays that can measure target binding, enzyme inhibition, or cellular responses can be used to identify peptides containing this compound with desired biological activities.
Exploration of Novel Biological Targets for Derivatives of this compound
The unique properties of peptides containing N-methyl-3,3,3-trifluoro-D-alanine open up the possibility of targeting previously "undruggable" biological targets.
Protein-Protein Interactions (PPIs): Many disease processes are driven by PPIs, which are notoriously difficult to target with small molecules. The larger and more complex binding surfaces of peptides make them well-suited for inhibiting PPIs. The conformational rigidity and enhanced stability of peptides containing this compound could make them particularly effective at disrupting these interactions.
Intracellular Targets: The improved membrane permeability of peptides modified with this amino acid could enable them to reach and modulate the function of intracellular proteins, such as enzymes and transcription factors.
Bacterial Targets: Research on the related compound, [18F]3,3,3-trifluoro-d-alanine, has shown its potential for imaging bacterial infections by targeting peptidoglycan synthesis. nih.govescholarship.orgacs.orgnih.gov This suggests that peptides incorporating N-methyl-3,3,3-trifluoro-D-alanine could be explored as novel antimicrobial agents that target bacterial cell wall biosynthesis or other essential bacterial processes.
Q & A
What are the standard synthetic routes for preparing Fmoc-R-(Me)Ala(3-F3)-OH, and how do steric effects influence reaction efficiency?
Basic:
Fmoc-protected trifluoromethyl-substituted amino acids like this compound are typically synthesized via reductive amination or solid-phase peptide synthesis (SPPS). Key steps include:
- Deprotection : Fmoc removal using 20% piperidine in DMF to expose the α-amino group.
- Coupling : Activation with reagents like HBTU/HOBt in DMF, followed by nucleophilic attack by the amino group.
- Purification : Reverse-phase HPLC (RP-HPLC) with gradients of acetonitrile/water (0.1% TFA) for high-purity isolation .
Advanced:
The trifluoromethyl (CF₃) group introduces steric hindrance and electronic effects, reducing coupling efficiency. Mitigation strategies:
- Optimized Reagents : Use PyBOP instead of HBTU/TBTU for sterically hindered residues, as noted for Fmoc-Dap(N3)-OH .
- Extended Reaction Times : 24–48 hours with monitoring via LC-MS to ensure >95% conversion.
- Temperature Control : Reactions at 4°C to minimize racemization while improving yield .
How do researchers validate the purity and structural integrity of this compound?
Basic:
- Analytical HPLC : Assess purity using C18 columns with UV detection at 214 nm (peptide bond) and 265 nm (Fmoc group).
- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS .
Advanced:
- Isotopic Labeling : Deuterated analogs (e.g., Fmoc-Ala-OH-d₃) are used as internal standards for quantitative NMR or MS-based impurity profiling .
- Chiral Analysis : Circular dichroism (CD) or chiral HPLC to detect racemization, critical for bioactive peptide applications .
What methodological challenges arise when incorporating this compound into peptide sequences?
Basic:
- Deprotection Delays : The CF₃ group may slow Fmoc removal; verify completeness via Kaiser or chloranil tests.
- Solubility Issues : Use DCM/DMF mixtures (1:1) to dissolve hydrophobic residues during SPPS .
Advanced:
- Conformational Constraints : The CF₃ group alters peptide backbone flexibility, requiring MD simulations to predict structural impacts on target binding (e.g., enzyme interactions) .
- Side Reactions : Fluorine atoms may participate in unintended hydrogen bonding or π-stacking, necessitating 2D-NMR (NOESY) for structural validation .
How do researchers address discrepancies in coupling efficiency reported for Fmoc-protected trifluoromethyl amino acids?
Advanced:
Contradictions in coupling yields (e.g., 60% vs. 90%) often stem from:
- Reagent Compatibility : PyBOP outperforms HBTU for sterically hindered residues, as shown for Fmoc-Dap(N3)-OH .
- Solvent Effects : Replace DMF with NMP to reduce viscosity and improve reagent diffusion in SPPS.
- Additives : 0.1 M HOAt enhances activation of bulky residues .
What strategies are recommended for stabilizing this compound during long-term storage?
Basic:
- Storage Conditions : -20°C under argon in amber vials to prevent oxidation and moisture uptake .
- Quality Control : Periodic HPLC checks to detect degradation (e.g., Fmoc cleavage or racemization).
Advanced:
- Lyophilization : Freeze-drying with cryoprotectants (trehalose) preserves stability for >2 years.
- Inert Matrices : Encapsulation in silica nanoparticles for controlled release in automated synthesizers .
How does the trifluoromethyl group in this compound influence peptide-protein interactions?
Advanced:
- Hydrophobic Effects : CF₃ enhances binding to hydrophobic pockets (e.g., enzyme active sites), quantified via ITC or SPR .
- Electron-Withdrawing Effects : Alters pKa of adjacent groups, modulating hydrogen-bonding networks. Validate via pH-dependent NMR titration .
What are the environmental and safety considerations for handling this compound?
Basic:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2) .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of toxic vapors (e.g., TFA) .
Advanced:
- Waste Disposal : Neutralize TFA-containing waste with NaHCO₃ before disposal.
- Ecotoxicity : No PBT/vPvB risks per REACH, but avoid release into waterways due to unknown biodegradability .
How can isotopic labeling of this compound enhance metabolic tracing in peptide studies?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
